Braylin

Description

Structure

3D Structure

Properties

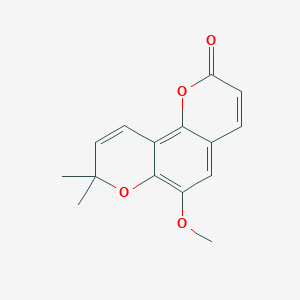

IUPAC Name |

6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFNVZWWIXXTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Preliminary Studies of Aspirin's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of aspirin, with a core focus on its interaction with cyclooxygenase (COX) enzymes. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug development and related scientific fields.

Core Mechanism of Action: Irreversible Inhibition of Cyclooxygenase

Aspirin, or acetylsalicylic acid, exerts its well-known anti-inflammatory, analgesic, antipyretic, and antiplatelet effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition is achieved through the acetylation of a specific serine residue within the active site of the enzymes, preventing the binding of the natural substrate, arachidonic acid.[2] This covalent modification permanently inactivates the enzyme, a key differentiator from most other non-steroidal anti-inflammatory drugs (NSAIDs) that act as reversible inhibitors.

The two main isoforms of cyclooxygenase, COX-1 and COX-2, are both targeted by aspirin. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as the protection of the gastric mucosa and the regulation of kidney function. COX-2, on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting both isoforms, aspirin produces a broad range of therapeutic effects and is also associated with certain side effects, particularly gastrointestinal issues due to the inhibition of COX-1 in the stomach.

Quantitative Data on Aspirin's Inhibitory Activity

The following tables summarize key quantitative data from preliminary studies on aspirin's mechanism of action, providing insights into its potency and dose-dependent effects.

Table 1: In Vitro Inhibition of COX Isoforms by Aspirin

| Parameter | COX-1 | COX-2 | Reference |

| IC₅₀ | 1.88 µM | 12.34 µM | [3] |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of aspirin required to inhibit 50% of the enzyme's activity in vitro.

Table 2: In Vivo Effects of Aspirin on Prostaglandin and Thromboxane Synthesis

| Aspirin Dose | Effect | Percentage Inhibition | Reference |

| 81 mg daily | Reduction in urinary PGE-M | 45-56% | [4] |

| 81 mg daily | Reduction in serum Thromboxane B₂ | 96.6% | [4] |

| 325 mg (single dose) | Inactivation of platelet cyclooxygenase | 89% | [5] |

| 81 mg/day | Reduction in urinary PGE-M | 15% | [6] |

| 325 mg/day | Reduction in urinary PGE-M | 28% | [6] |

PGE-M is a major urinary metabolite of Prostaglandin E₂. Thromboxane B₂ is a stable metabolite of Thromboxane A₂.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to study aspirin's mechanism of action.

1. In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and published methodologies for determining the in vitro potency of aspirin against COX-1 and COX-2.[7]

-

Objective: To determine the IC₅₀ of aspirin for COX-1 and COX-2.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Aspirin stock solution (in a suitable solvent like DMSO).

-

Arachidonic acid (substrate).

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

Heme cofactor.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

96-well microplate.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of aspirin in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the different concentrations of aspirin to the wells. Include a vehicle control (DMSO without aspirin).

-

Pre-incubate the enzyme with aspirin for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for the acetylation reaction.

-

Initiate the reaction by adding the fluorometric probe and arachidonic acid.

-

Immediately begin kinetic readings of fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each aspirin concentration.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

2. Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay measures the effect of aspirin on COX activity in a more physiologically relevant matrix.[3][8][9][10][11]

-

Objective: To assess the inhibitory effect of aspirin on COX-1 (in platelets) and COX-2 (in monocytes) in human whole blood.

-

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin).

-

Aspirin.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Calcium Ionophore A23187 to stimulate platelets.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂).

-

-

Procedure:

-

COX-1 Activity (Platelet TXB₂ production):

-

Aliquot whole blood into tubes.

-

Add varying concentrations of aspirin and incubate for a specified time (e.g., 1 hour) at 37°C.

-

Add Calcium Ionophore A23187 to stimulate platelet activation and subsequent TXB₂ production.

-

Incubate for a further 30 minutes.

-

Stop the reaction and centrifuge to obtain plasma.

-

Measure TXB₂ levels in the plasma using an ELISA kit.

-

-

COX-2 Activity (Monocyte PGE₂ production):

-

Aliquot whole blood into tubes.

-

Add LPS to induce COX-2 expression and incubate for 24 hours at 37°C.

-

Add varying concentrations of aspirin and incubate for a specified time (e.g., 1 hour).

-

Centrifuge to obtain plasma.

-

Measure PGE₂ levels in the plasma using an ELISA kit.

-

-

Data Analysis: Calculate the percentage inhibition of TXB₂ and PGE₂ production at each aspirin concentration compared to the vehicle control to determine the selectivity of inhibition.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by aspirin and a typical experimental workflow for its study.

Caption: Aspirin's inhibition of COX-1 and COX-2 signaling.

Caption: A typical workflow for in vitro COX inhibition assays.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the biosynthesis of prostaglandin E2 by low dose aspirin: implications for adenocarcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of platelet prostaglandin synthetase by oral aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Low-dose and Standard-dose Aspirin on PGE2 Biosynthesis Among Individuals with Colorectal Adenomas: a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]

- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Unveiling Braylin: A Technical Whitepaper on a Novel Anti-Inflammatory and Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braylin, a naturally occurring coumarin, has emerged as a molecule of significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific knowledge surrounding this compound, with a focus on its anti-inflammatory and immunomodulatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the novelty and therapeutic potential of this compound.

Initial investigations into the novelty of "this compound" in scientific literature revealed its identity as the chemical compound 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one. This molecule has been isolated from several plant species, including Cedrelopsis grevei, Geleznowia verrucosa, and Flindersia brayleyana. While the name "this compound" is also used as a given name, this paper will focus exclusively on the scientific aspects of the chemical compound.

A pivotal study by Espírito-Santo et al. has elucidated the significant anti-inflammatory and immunomodulatory effects of this compound, identifying it as a potent phosphodiesterase-4 (PDE4) inhibitor and suggesting a mechanism of action involving the glucocorticoid receptor and the NF-κB signaling pathway.[1] This whitepaper will delve into the quantitative data, experimental protocols, and proposed signaling pathways associated with this compound, presenting a comprehensive resource for the scientific community.

Physicochemical Properties

This compound is a coumarin derivative with the following properties:

| Property | Value | Source |

| IUPAC Name | 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | PubChem |

| Molecular Formula | C15H14O4 | PubChem |

| Molecular Weight | 258.27 g/mol | PubChem |

| CAS Number | 6054-10-0 | PubChem |

In Vitro Pharmacological Data

The following tables summarize the quantitative data from in vitro studies on this compound's biological activities.

Table 1: Effect of this compound on Macrophage Viability

| Cell Line | Concentration (µM) | % Viability (Mean ± SEM) |

| J774 | 10 | ~100 |

| 20 | ~100 | |

| 40 | ~100 | |

| 80 | ~80 | |

| Peritoneal Macrophages | 10 | ~100 |

| 20 | ~100 | |

| 40 | ~100 | |

| 80 | ~75 | |

| p < 0.05 compared to control |

Table 2: Inhibition of Nitrite Production in LPS + IFN-γ-Stimulated Macrophages

| Cell Line | Treatment | Concentration (µM) | Nitrite Concentration (µM, Mean ± SEM) | % Inhibition |

| J774 | Control | - | ~2 | - |

| LPS + IFN-γ | - | ~25 | 0 | |

| This compound | 10 | ~15 | ~40 | |

| This compound | 20 | ~10 | ~60 | |

| This compound | 40 | ~8 | ~68 | |

| Peritoneal Macrophages | Control | - | ~1 | - |

| LPS + IFN-γ | - | ~18 | 0 | |

| This compound | 10 | ~10 | ~44 | |

| This compound | 20 | ~7 | ~61 | |

| This compound | 40 | ~5 | ~72 | |

| p < 0.05 compared to LPS + IFN-γ treated group |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS + IFN-γ-Stimulated Macrophages

| Cytokine | Cell Line | Treatment | Concentration (µM) | Cytokine Level (pg/mL, Mean ± SEM) | % Inhibition |

| TNF-α | J774 | LPS + IFN-γ | - | ~3000 | 0 |

| This compound | 10 | ~2000 | ~33 | ||

| This compound | 20 | ~1500 | ~50 | ||

| This compound | 40 | ~1000 | ~67 | ||

| IL-1β | J774 | LPS + IFN-γ | - | ~150 | 0 |

| This compound | 10 | ~100 | ~33 | ||

| This compound | 20 | ~75 | ~50 | ||

| This compound | 40 | ~50 | ~67 | ||

| IL-6 | Peritoneal | LPS + IFN-γ | - | ~4000 | 0 |

| Macrophages | This compound | 10 | ~2500 | ~38 | |

| This compound | 20 | ~1500 | ~63 | ||

| This compound | 40 | ~1000* | ~75 | ||

| p < 0.05 compared to LPS + IFN-γ treated group |

In Vivo Pharmacological Data

The following tables summarize the quantitative data from in vivo studies on this compound's biological activities in a Complete Freund's Adjuvant (CFA)-induced paw inflammation model in mice.[1]

Table 4: Antinociceptive Effect of this compound on Mechanical Hyperalgesia

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g, Mean ± SEM) - 24h post-CFA |

| Saline | - | ~4.0 |

| CFA | - | ~0.5 |

| This compound | 12.5 | ~1.5 |

| This compound | 25 | ~2.5 |

| This compound | 50 | ~3.5 |

| This compound | 100 | ~3.8 |

| Dexamethasone | 2 | ~3.9* |

| p < 0.05 compared to CFA group |

Table 5: Antiedematogenic Effect of this compound on Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (µL, Mean ± SEM) - 24h post-CFA |

| Saline | - | ~20 |

| CFA | - | ~100 |

| This compound | 12.5 | ~80 |

| This compound | 25 | ~60 |

| This compound | 50 | ~40 |

| This compound | 100 | ~30 |

| Dexamethasone | 2 | ~25* |

| p < 0.05 compared to CFA group |

Table 6: Immunomodulatory Effect of this compound on Cytokine Levels in Paw Tissue

| Cytokine | Treatment Group | Dose (mg/kg) | Cytokine Level (pg/mg tissue, Mean ± SEM) |

| TNF-α | CFA | - | ~150 |

| This compound | 50 | ~75 | |

| IL-1β | CFA | - | ~200 |

| This compound | 50 | ~100 | |

| IL-6 | CFA | - | ~250 |

| This compound | 50 | ~125 | |

| TGF-β | CFA | - | ~50 |

| This compound | 50 | ~100 | |

| p < 0.05 compared to CFA group |

Experimental Protocols

Isolation of this compound from Cedrelopsis grevei

A detailed protocol for the isolation of this compound from the bark of Cedrelopsis grevei has been described. The general procedure involves:

-

Extraction: The dried and powdered bark is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, hexane, chloroform, and ethyl acetate.

-

Chromatography: The fraction containing this compound is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Culture and Viability Assay

J774 macrophage-like cells and murine peritoneal macrophages were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For viability assays, cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the Alamar Blue assay, with absorbance measured at 570 nm and 600 nm.[1]

Nitrite and Cytokine Measurement

Macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of this compound. After 24 hours, the culture supernatants were collected. Nitrite concentration was determined using the Griess reagent. The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants were measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[1]

CFA-Induced Paw Inflammation in Mice

Male Swiss mice were injected with 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw. This compound was administered orally at different doses 1 hour before and 23 hours after CFA injection. Mechanical hyperalgesia was assessed using von Frey filaments, and paw edema was measured with a plethysmometer.[1]

Cytokine Measurement in Paw Tissue

After the behavioral tests, the mice were euthanized, and the inflamed paw tissue was collected. The tissue was homogenized, and the levels of TNF-α, IL-1β, IL-6, and TGF-β were quantified by ELISA.[1]

Signaling Pathways and Mechanisms of Action

This compound's anti-inflammatory and immunomodulatory effects are believed to be mediated through a multi-target mechanism.

Phosphodiesterase-4 (PDE4) Inhibition

This compound is a known inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA). This leads to the phosphorylation and inactivation of pro-inflammatory transcription factors and the reduced production of inflammatory mediators.

References

Braylin: A Preclinical-Stage Therapeutic Agent for Inflammatory and Immune Disorders

A Technical Whitepaper on Initial Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braylin, a natural coumarin, has demonstrated significant therapeutic potential in preclinical models of inflammation and immune dysregulation. Initial findings from in vitro and in vivo studies indicate potent anti-inflammatory, immunomodulatory, and antinociceptive properties. The primary mechanism of action appears to be mediated through the activation of the glucocorticoid receptor and subsequent inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. Furthermore, evidence suggests this compound may also function as a phosphodiesterase-4 (PDE4) inhibitor, offering a multi-faceted approach to modulating inflammatory cascades. This document provides a comprehensive overview of the foundational preclinical data, detailed experimental methodologies, and a conceptual framework of the molecular pathways involved in this compound's therapeutic effects.

Core Therapeutic Potential

This compound has emerged as a promising candidate for the treatment of immune-inflammatory diseases.[1] Preclinical investigations have highlighted its ability to suppress key inflammatory mediators and modulate immune cell activity, suggesting potential applications in a range of pathological conditions characterized by chronic inflammation.

Anti-inflammatory and Immunomodulatory Effects

In vitro and in vivo studies have consistently demonstrated this compound's capacity to attenuate inflammatory responses.[2] It exhibits a concentration-dependent suppressive effect on activated macrophages, key cells in the inflammatory process.[2] Moreover, in animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory mediators.[2]

Antinociceptive Properties

Beyond its anti-inflammatory effects, this compound has also displayed dose-dependent antinociceptive (pain-relieving) and antiedematogenic (swelling-reducing) activities in in vivo models.[2] Importantly, these effects do not appear to be centrally mediated, suggesting a peripheral mechanism of action that could minimize central nervous system side effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies, providing a clear comparison of this compound's effects across different experimental setups.

Table 1: In Vitro Efficacy of this compound on Activated Macrophages

| Biomarker | Cell Type | Stimulant | This compound Concentration (µM) | % Reduction (Mean) |

| Nitrite | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |

| IL-1β | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |

| TNF-α | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |

| IL-6 | J774 cells / Peritoneal exudate macrophages | LPS and IFN-γ | 10 - 40 | Concentration-dependent |

Table 2: In Vivo Efficacy of this compound in CFA-Induced Paw Inflammation Model (Mice)

| Effect | This compound Dosage (mg/kg) | Outcome |

| Antinociceptive | 12.5 - 100 | Dose-related |

| Antiedematogenic | 12.5 - 100 | Dose-related |

| IL-1β Production | Not specified | Inhibited |

| TNF-α Production | Not specified | Inhibited |

| IL-6 Production | Not specified | Inhibited |

| TGF-β Production | Not specified | Increased |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this document, providing a basis for reproducibility and further investigation.

In Vitro Macrophage Activation Assay

-

Cell Lines: J774 cells and peritoneal exudate macrophages were utilized.

-

Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce an inflammatory phenotype and the production of inflammatory mediators.

-

Treatment: this compound was added to the cell cultures at concentrations ranging from 10 to 40 μM.

-

Endpoint Measurement: The production of nitrite (as an indicator of nitric oxide) and the pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in the cell culture supernatant was quantified.

-

Mechanism of Action Probe: The glucocorticoid receptor antagonist RU486 was used to investigate the involvement of the glucocorticoid receptor in this compound's mechanism of action.[1][2] The inhibitory effects of this compound were prevented by RU486, supporting the hypothesis that this compound acts as a glucocorticoid receptor ligand.[1][2]

NF-κB-Dependent Transcriptional Activity Assay

-

Cell Line: RAW 264.7 macrophage-like cells were used.

-

Methodology: The effect of this compound treatment on the transcriptional activity of Nuclear Factor-kappa B (NF-κB) was assessed.

-

Result: Treatment with this compound resulted in a strong reduction in NF-κB-dependent transcriptional activity.[1][2]

In Vivo Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation Model

-

Animal Model: Mice were used for this in vivo inflammation model.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) was injected into the paw of the mice to induce a localized inflammatory response, characterized by pain (hyperalgesia) and swelling (edema).

-

Treatment: this compound was administered at doses ranging from 12.5 to 100 mg/kg.

-

Endpoint Measurement:

-

Antinociception: Assessed using methods that do not rely on central nervous system pathways, such as the tail-flick and hot plate tests, to confirm a peripherally mediated effect.[2]

-

Antiedematogenic effect: Paw swelling was measured to quantify the reduction in edema.

-

Cytokine Levels: The local levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and the anti-inflammatory cytokine (TGF-β) in the paw tissue were measured.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and the general workflow of the preclinical investigations.

Caption: Proposed signaling pathway of this compound in macrophages.

Caption: Overview of the preclinical experimental workflow for this compound.

Future Directions

The initial findings for this compound are highly encouraging, positioning it as a strong candidate for further drug development. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear relationship between drug concentration and therapeutic effect.

-

Toxicology Studies: Comprehensive safety and toxicology studies are necessary to determine the therapeutic window and potential adverse effects.

-

Exploration of Additional Therapeutic Areas: Given its mechanism of action, the potential of this compound in other inflammatory conditions such as asthma should be investigated.[3]

-

Lead Optimization: Medicinal chemistry efforts could be employed to synthesize more potent and selective analogs of this compound to enhance its therapeutic properties.

References

Preliminary Toxicity Screening of the Braylin Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the Braylin compound, a natural coumarin with demonstrated anti-inflammatory and immunomodulatory properties. This document summarizes key quantitative toxicity data, details experimental methodologies for cited experiments, and visualizes the compound's proposed signaling pathways.

Quantitative Toxicity Data

The preliminary toxicity assessment of this compound has focused on its cytotoxic effects on immune cells. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound on Macrophage Cell Lines

| Cell Line | Assay | Concentration (μM) | Observation |

| J774 | Alamar Blue | 10, 20, 40 | Non-cytotoxic |

| 80 | Significant decrease in cell viability[1] | ||

| Peritoneal Exudate Macrophages | Alamar Blue | 10, 20, 40 | Non-cytotoxic |

| 80 | Significant decrease in cell viability[1] |

Note: Specific IC50 values are not yet published. The data indicates that concentrations up to 40 μM are well-tolerated by these cell lines in vitro.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Alamar Blue Assay)

The assessment of this compound's effect on cell viability was conducted using the Alamar Blue assay. This colorimetric assay quantitatively measures the metabolic activity of cells, which is an indicator of cell health and viability.

Principle: The active ingredient of the Alamar Blue reagent, resazurin, is a non-toxic, cell-permeable, and non-fluorescent blue compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The intensity of the resulting color change is proportional to the number of living cells.

Detailed Protocol (as adapted for this compound screening[1]):

-

Cell Seeding: J774 cells or peritoneal exudate macrophages were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium was replaced with fresh medium containing various concentrations of this compound (10, 20, 40, or 80 μM) or a vehicle control (50% propylene glycol in saline). Gentian violet was used as a positive control for cytotoxicity.

-

Incubation: The cells were incubated with the compound for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Alamar Blue Addition: Following the incubation period, Alamar Blue reagent was added to each well, typically at 10% of the total volume.

-

Incubation with Reagent: The plates were incubated for an additional 4-6 hours, protected from direct light.

-

Measurement: The absorbance of the samples was measured at 570 nm and 600 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. A statistically significant decrease in viability compared to the control indicated a cytotoxic effect.

Signaling Pathways and Mechanism of Action

This compound's anti-inflammatory effects are proposed to be mediated through two primary signaling pathways: activation of the glucocorticoid receptor and inhibition of phosphodiesterase 4 (PDE4).

Glucocorticoid Receptor Activation and NF-κB Inhibition

In silico docking studies and in vitro experiments suggest that this compound can act as a ligand for the glucocorticoid receptor (GR)[2]. Activation of the GR by this compound is thought to initiate a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB)[2]. The inhibitory effect of this compound on macrophage activation was prevented by the glucocorticoid receptor antagonist RU486, further supporting this mechanism[2].

Caption: this compound's interaction with the Glucocorticoid Receptor leading to NF-κB inhibition.

Phosphodiesterase 4 (PDE4) Inhibition and cAMP Signaling

This compound has been identified as a phosphodiesterase-4 (PDE4) inhibitor[2]. PDE4 is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production by immune cells.

Caption: this compound's inhibition of PDE4 leading to increased cAMP and anti-inflammatory effects.

Summary and Future Directions

The preliminary toxicity screening of this compound indicates that it is non-cytotoxic to macrophages at concentrations effective for its anti-inflammatory activity. The proposed dual mechanism of action, involving both glucocorticoid receptor activation and PDE4 inhibition, makes it a compound of significant interest for further drug development.

Future studies should aim to:

-

Determine the precise IC50 values for cytotoxicity in a broader range of cell lines, including non-immune cells.

-

Conduct in vivo toxicity studies to assess the safety profile of this compound in animal models.

-

Further elucidate the downstream signaling events following GR activation and PDE4 inhibition to fully characterize its mechanism of action.

-

Investigate the potential for synergistic effects when combined with other anti-inflammatory agents.

This technical guide provides a foundational understanding of the initial toxicological and mechanistic profile of the this compound compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Braylin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Braylin (6-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one), a naturally occurring linear pyranocoumarin. This compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory, immunomodulatory, and phosphodiesterase-4 (PDE4) inhibitory effects.[1][2][3] These properties position this compound as a valuable lead compound for the development of novel therapeutics. The synthetic route described herein commences with the readily available starting material, Scopoletin (7-hydroxy-6-methoxycoumarin), and proceeds through a two-step sequence involving an O-prenylation followed by a thermal Claisen rearrangement and subsequent cyclization. This protocol is intended to provide researchers with a practical and reproducible method for obtaining this compound for further investigation into its pharmacological properties and potential therapeutic applications.

Introduction

This compound is a member of the pyranocoumarin class of natural products, characterized by a pyran ring fused to a coumarin core.[4] Its chemical formula is C15H14O4, with a molecular weight of 258.27 g/mol .[5] The biological activities of this compound are attributed to its unique chemical structure, which allows for interactions with various biological targets.[1] Of particular note is its potent inhibition of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory pathways.[2][3] The synthesis of this compound is crucial for enabling further structure-activity relationship (SAR) studies and preclinical development. The following protocol is based on established synthetic methodologies for linear pyranocoumarins, providing a reliable pathway to this promising compound.

Chemical Structures and Properties

| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Scopoletin |  | 7-hydroxy-6-methoxy-2H-chromen-2-one | C10H8O4 | 192.17 |

| 7-(3,3-dimethylallyloxy)-6-methoxycoumarin |  | 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one | C15H16O4 | 260.28 |

| This compound |  | 6-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one | C15H14O4 | 258.27 |

Experimental Protocols

Step 1: Synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one (O-Prenylation of Scopoletin)

This procedure describes the etherification of the hydroxyl group of Scopoletin with prenyl bromide.

Materials and Reagents:

-

Scopoletin

-

Prenyl bromide (3-methyl-2-butenyl bromide)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of Scopoletin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (Thermal Claisen Rearrangement and Cyclization)

This step involves the thermal rearrangement of the O-prenylated intermediate to form the pyran ring of this compound.

Materials and Reagents:

-

7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one

-

N,N-Dimethylaniline

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Place 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one in a round-bottom flask.

-

Add N,N-dimethylaniline as a high-boiling solvent.

-

Heat the reaction mixture to reflux (approximately 190-200 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl to remove the N,N-dimethylaniline, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a solid.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | O-Prenylation | Scopoletin | Prenyl bromide, K2CO3 | Acetone | Reflux (56) | 4-6 | 85-95 |

| 2 | Claisen Rearrangement & Cyclization | 7-((3-methylbut-2-en-1-yl)oxy)-6-methoxy-2H-chromen-2-one | - | N,N-Dimethylaniline | Reflux (194) | 2-4 | 60-75 |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| Melting Point | 130-132 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.58 (d, J = 9.5 Hz, 1H), 6.78 (s, 1H), 6.67 (d, J = 8.7 Hz, 1H), 6.22 (d, J = 9.5 Hz, 1H), 5.61 (d, J = 8.7 Hz, 1H), 3.89 (s, 3H), 1.45 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.5, 156.4, 152.8, 149.9, 143.8, 131.2, 113.4, 112.9, 109.8, 107.9, 103.5, 77.9, 56.3, 28.2 (2C) |

| Mass Spectrometry (ESI-MS) m/z | 259.0965 [M+H]⁺ |

Visualizations

This compound Synthesis Workflow

Caption: Synthetic pathway for this compound from Scopoletin.

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: this compound's inhibition of PDE4 leads to reduced inflammation.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Prenyl bromide is a lachrymator and should be handled with care.

-

N,N-Dimethylaniline is toxic and should be handled with appropriate caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol outlined in this document provides a robust and reproducible method for the synthesis of this compound, a pharmacologically significant pyranocoumarin. By following these procedures, researchers can obtain sufficient quantities of this compound for further biological evaluation and drug discovery efforts. The provided data and visualizations aim to facilitate a comprehensive understanding of the synthesis and potential mechanism of action of this promising natural product.

References

- 1. medchem-ippas.eu [medchem-ippas.eu]

- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress Toward the Total Synthesis of Psymberin / Irciniastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Standard Operating Procedure for In Vivo Administration of Braylin

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Braylin, a naturally occurring coumarin, has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. Evidence suggests a dual mechanism of action involving the activation of glucocorticoid receptors (GR) and the inhibition of phosphodiesterase (PDE), leading to the modulation of key inflammatory pathways. These characteristics make this compound a compelling candidate for in vivo research in inflammatory and respiratory diseases, such as asthma.[1]

This document provides a standard operating procedure (SOP) for the in vivo administration of this compound in murine models, based on available preclinical data. It is intended to serve as a guide for researchers to ensure consistency and reproducibility of experimental results.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Appearance | Solid (presumed) |

| Solubility | Specific solubility data for this compound in common laboratory vehicles is not readily available. Coumarin and its derivatives generally exhibit poor water solubility. It is recommended to perform solubility tests in vehicles such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), followed by dilution in saline or phosphate-buffered saline (PBS) for in vivo administration. A vehicle control group should always be included in experimental designs. |

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for this compound are not currently available. As a coumarin derivative, it is anticipated to be metabolized by cytochrome P450 enzymes in the liver. Studies on other coumarins have shown species-specific differences in metabolism and clearance. Therefore, preliminary pharmacokinetic studies are recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.

Toxicology

Comprehensive toxicology data for this compound are not available. However, studies on other coumarins have indicated potential hepatotoxicity and carcinogenicity at high doses (above 100 mg/kg/day) in rodents. It is crucial to conduct dose-ranging studies to establish the maximum tolerated dose (MTD) and to monitor for any signs of toxicity during in vivo experiments.

Experimental Protocols

In Vivo Anti-Inflammatory Model (Mouse)

This protocol is based on a study investigating the anti-inflammatory effects of this compound in a complete Freund's adjuvant (CFA)-induced paw inflammation model in mice.[1][2][3]

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO in sterile saline)

-

Complete Freund's Adjuvant (CFA)

-

Mice (specific strain as required by the experimental design, e.g., Swiss mice)

-

Syringes and needles (appropriate gauge for intraperitoneal injection)

-

Calipers for measuring paw edema

-

Analgesia assessment equipment (e.g., von Frey filaments)

-

Cytokine ELISA kits (for IL-1β, TNF-α, IL-6, TGF-β)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of the right hind paw.

-

This compound Administration:

-

Prepare this compound solutions in the chosen vehicle at the desired concentrations (e.g., for doses of 12.5, 25, 50, and 100 mg/kg).

-

Administer this compound or vehicle control via intraperitoneal (IP) injection one hour before CFA injection. The injection volume should be appropriate for the mouse weight (e.g., 10 mL/kg).

-

-

Assessment of Inflammation:

-

Edema: Measure the paw thickness using calipers at various time points after CFA injection (e.g., 1, 2, 4, and 24 hours).

-

Hyperalgesia: Assess mechanical hyperalgesia using von Frey filaments at the same time points.

-

-

Cytokine Analysis:

-

At the end of the experiment (e.g., 24 hours), euthanize the animals and collect paw tissue and/or blood.

-

Homogenize the paw tissue and measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and the anti-inflammatory cytokine (TGF-β) using ELISA kits.

-

Quantitative Data from a Murine Asthma Model

The following table summarizes the effects of this compound in a mouse model of asthma induced by ovalbumin (OVA).

| Treatment Group | Dose (mg/kg) | Administration Route | Total Cells in BAL (x 10⁵) | Eosinophils in BAL (x 10⁴) | IL-4 in BAL (pg/mL) | IL-5 in BAL (pg/mL) | IL-13 in BAL (pg/mL) |

| Saline | - | Inhalation | 1.2 ± 0.2 | 0.1 ± 0.05 | 5.2 ± 1.1 | 8.3 ± 1.5 | 15.4 ± 2.8 |

| OVA + Vehicle | - | Inhalation | 8.5 ± 1.1 | 4.2 ± 0.6 | 25.1 ± 3.7 | 42.5 ± 5.1 | 78.2 ± 9.3 |

| OVA + this compound | 25 | Inhalation | 5.3 ± 0.7 | 2.1 ± 0.4 | 15.8 ± 2.4 | 26.7 ± 3.9 | 49.1 ± 6.2 |

| OVA + this compound | 50 | Inhalation | 3.1 ± 0.5 | 1.2 ± 0.2 | 9.3 ± 1.8 | 15.4 ± 2.5 | 28.3 ± 4.1 |

| OVA + this compound | 100 | Inhalation | 2.4 ± 0.4 | 0.9 ± 0.1 | 7.1 ± 1.3 | 11.8 ± 2.1 | 21.7 ± 3.5* |

*BAL: Bronchoalveolar Lavage. Data are presented as mean ± SEM. *p < 0.05 compared to OVA + Vehicle group.

Inhalation Administration Protocol (Conceptual)

While a detailed protocol for this compound inhalation is not available, the following provides a general framework based on standard practices for administering compounds to mice via inhalation.

Materials:

-

This compound (micronized powder or solution)

-

Nebulizer or other aerosol generation device

-

Inhalation chamber

-

Vehicle suitable for nebulization (e.g., sterile saline)

Procedure:

-

Formulation Preparation:

-

For a solution, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and then dilute with sterile saline to the final desired concentration. Ensure the final concentration of the organic solvent is low to avoid irritation.

-

For a powder, use a micronized form of this compound to ensure particles are within the respirable range (typically 1-5 µm).

-

-

Aerosol Generation:

-

Place the this compound formulation into the nebulizer or aerosol generator.

-

Connect the generator to the inhalation chamber.

-

-

Animal Exposure:

-

Place the mice in the inhalation chamber.

-

Operate the aerosol generator for a predetermined duration to deliver the target dose. The dose can be estimated based on the aerosol concentration, the duration of exposure, and the minute ventilation of the mice.

-

-

Post-Exposure Monitoring:

-

After exposure, monitor the animals for any signs of respiratory distress or other adverse effects.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for in vivo this compound studies.

References

- 1. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]

- 2. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory and immunomodulatory potential of this compound: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Braylin: Application Notes for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Braylin, a naturally occurring coumarin, has been identified as a potent inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of pro-inflammatory mediators. This makes this compound and other PDE4 inhibitors promising candidates for the development of novel anti-inflammatory and immunomodulatory therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel PDE4 inhibitors.

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting PDE4, which is a key enzyme in the degradation of cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn can inhibit the transcription factor NF-κB. The inhibition of NF-κB leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators like nitric oxide (NO).

References

Application Note: Quantitative Analysis of Braylin in Human Plasma using LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of Braylin, a novel therapeutic agent, in human plasma. The protocol utilizes a simple protein precipitation extraction followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies in a regulated bioanalytical environment. All quantitative data is presented in clear, structured tables, and detailed experimental workflows and related pathways are visualized.

Introduction

This compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Accurate and reliable measurement of this compound concentrations in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, validated to meet industry standards.

Analytical Method

The method of choice for the bioanalysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high selectivity, sensitivity, and speed. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, is used to ensure accuracy and precision by compensating for matrix effects and variability during sample preparation and injection.

Sample Preparation

A protein precipitation (PPT) method is employed for its simplicity, speed, and efficiency in removing high-abundance proteins from the plasma sample.

Liquid Chromatography

Chromatographic separation is achieved on a reverse-phase C18 column, providing good retention and peak shape for this compound and its internal standard.

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and this compound-d4 ensure high selectivity and minimize interferences from endogenous matrix components.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for this compound quantification in human plasma.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Value |

| LC System | Shimadzu Nexera X2 |

| Mass Spectrometer | SCIEX Triple Quad™ 6500+ |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (this compound) | Q1: 415.2 m/z -> Q3: 287.1 m/z (Quantifier) |

| MRM Transition (this compound) | Q1: 415.2 m/z -> Q3: 193.0 m/z (Qualifier) |

| MRM Transition (this compound-d4) | Q1: 419.2 m/z -> Q3: 291.1 m/z (IS) |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Calibration Curve Range | 0.5 - 500 ng/mL |

| Linearity (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy at LLOQ, LQC, MQC, HQC | 95.2% - 104.5% |

| Precision at LLOQ, LQC, MQC, HQC | ≤ 8.7% CV |

| Mean Matrix Effect | 1.03 (CV% ≤ 5.1) |

| Mean Recovery | 98.7% (CV% ≤ 4.8) |

| Bench-Top Stability (24h, RT) | Within ±10% of nominal concentration |

| Freeze-Thaw Stability (3 cycles) | Within ±12% of nominal concentration |

LQC: Low Quality Control (1.5 ng/mL), MQC: Medium Quality Control (75 ng/mL), HQC: High Quality Control (400 ng/mL)

Experimental Protocols

Required Materials

-

Human plasma (K2-EDTA)

-

This compound reference standard

-

This compound-d4 internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

96-well collection plates

-

Calibrated pipettes and tips

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in DMSO.

-

Working Standard (WS) Solutions: Serially dilute the this compound stock solution with 50:50 ACN:Water to prepare a series of working standards for the calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with ACN. This solution will be used as the protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation

-

Aliquot 50 µL of human plasma samples (standards, QCs, and unknowns) into a 96-well plate.

-

Add 200 µL of the IS Working Solution (100 ng/mL this compound-d4 in ACN) to each well.

-

Seal the plate and vortex for 2 minutes at 1200 rpm to precipitate proteins.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4 °C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

-

Add 100 µL of deionized water to the supernatant to reduce organic content.

-

Seal the plate, mix gently, and place it in the autosampler for LC-MS/MS analysis.

Application Notes and Protocols: A Guide to Studying Cellular Pathways

Note on "Braylin": The term "this compound" does not correspond to a known compound or tool in the context of cellular pathway research. It is presumed that this may be a typographical error for "Brazilin" or "Brevilin A," both of which are natural compounds used to study various cellular signaling cascades. This document provides detailed application notes and protocols for both Brazilin and Brevilin A.

Part 1: Brazilin as a Tool for Studying Cellular Pathways

Introduction: Brazilin is a natural red pigment isolated from the wood of Caesalpinia sappan L. It has been investigated for its various biological activities, including its potential as a tool to study and modulate key cellular pathways involved in cancer biology and inflammation. Brazilin has been shown to induce apoptosis and inhibit inflammatory responses by targeting signaling cascades such as the mTOR and NF-κB pathways.

Applications in Cellular Pathway Analysis

Brazilin serves as a valuable chemical probe for investigating several critical cellular processes:

-

Apoptosis Induction: Brazilin induces programmed cell death in various cancer cell lines. Studies have shown it can trigger the intrinsic apoptosis pathway through the activation of caspases.[1][2][3] It has been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1]

-

mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Brazilin has been found to decrease the phosphorylation of mTOR, indicating an inhibitory effect on this pathway, which can be explored in cancer research.[1][4]

-

NF-κB Signaling Inhibition: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Brazilin has been shown to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of downstream inflammatory mediators.[5][6][7] This makes it a useful tool for studying inflammatory processes.

Quantitative Data Presentation

Table 1: Effect of Brazilin on Cancer Cell Viability

| Cell Line | Concentration | Incubation Time | % Inhibition of Cell Viability | Reference |

| SW480 Colon Cancer | 25 µM | 72h | ~30% | [1] |

| SW480 Colon Cancer | 50 µM | 72h | ~50% | [1] |

| SW480 Colon Cancer | 100 µM | 72h | ~70% | [1] |

| U87 Glioblastoma | 50 µg/mL | Not Specified | Significant Inhibition | [2] |

| A549 Lung Cancer | 43 µg/mL (IC50) | 24h | 50% | [8] |

| T47D Breast Cancer | 50 µM (IC50) | Not Specified | 50% | [9] |

Table 2: Effect of Brazilin on Apoptosis-Related Protein Expression in SW480 Cells (72h treatment)

| Protein | Brazilin Concentration (µM) | Change in Expression | Reference |

| Bax | 25, 50, 100 | Increased | [1] |

| Bcl-2 | 25, 50, 100 | Decreased | [1] |

| Cleaved Caspase-3 | 25, 50, 100 | Increased | [1] |

| Cleaved Caspase-9 | 25, 50, 100 | Increased | [1] |

| Cleaved PARP | 25, 50, 100 | Increased | [1] |

Signaling Pathway Diagrams

Figure 1: Brazilin-induced intrinsic apoptosis pathway.

Figure 2: Brazilin's inhibitory effect on the mTOR signaling pathway.

Figure 3: Brazilin's inhibition of the NF-κB signaling pathway.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Brazilin on a specific cell line.

-

Materials:

-

96-well plates

-

Cells of interest (e.g., SW480)

-

Complete culture medium

-

Brazilin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader (570 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 18-24 hours.[1]

-

Treat the cells with various concentrations of Brazilin (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time (e.g., 48 or 72 hours).[1]

-

Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Carefully remove the supernatant.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after Brazilin treatment.

-

Materials:

-

6-well plates

-

Cells of interest

-

Brazilin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of Brazilin for the specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

3. Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins in response to Brazilin treatment.

-

Materials:

-

Cells and Brazilin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-mTOR)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Treat cells with Brazilin, then lyse them in RIPA buffer.[10]

-

Determine protein concentration using a BCA assay.[11]

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Part 2: Brevilin A as a Tool for Studying Cellular Pathways

Introduction: Brevilin A is a sesquiterpene lactone isolated from Centipeda minima. It has demonstrated potent anti-cancer properties by modulating several key cellular signaling pathways. Its ability to induce apoptosis and autophagy, and to inhibit pro-survival pathways like PI3K/AKT/mTOR and STAT3, makes it a significant tool for cancer research and drug development.[13][14][15]

Applications in Cellular Pathway Analysis

Brevilin A is utilized by researchers to dissect complex signaling networks:

-

PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Brevilin A has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, thereby blocking its downstream effects.[14][16]

-

STAT3 Signaling Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor growth. Brevilin A is a direct inhibitor of STAT3, blocking its phosphorylation and subsequent activation.[11][13]

-

Induction of Apoptosis and Autophagy: Brevilin A can induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[14] It has been shown to increase the expression of pro-apoptotic proteins and autophagy-related proteins.[14]

Quantitative Data Presentation

Table 3: Inhibitory Concentrations (IC50) of Brevilin A in Cancer Cell Lines

| Cell Line | Incubation Time | IC50 Value | Reference |

| CNE-2 (Nasopharyngeal Carcinoma) | 24h | 7.93 µM | [13] |

| CNE-2 (Nasopharyngeal Carcinoma) | 48h | 2.60 µM | [13] |

| STAT3 Signaling | 24h | 10.6 µM | [13] |

| A549 (Lung Cancer) | 12h | ~30 µM | [17] |

| H1650 (Lung Cancer) | 12h | ~35 µM | [17] |

Table 4: Effect of Brevilin A on Protein Expression

| Cell Line | Protein | Brevilin A Treatment | Change in Expression | Reference |

| CT26 (Colon Adenocarcinoma) | p-PI3K, p-AKT, p-mTOR | Not Specified | Decreased | [14] |

| CT26 (Colon Adenocarcinoma) | Bax | Not Specified | Increased | [14] |

| CT26 (Colon Adenocarcinoma) | Bcl-2 | Not Specified | Decreased | [14] |

| CT26 (Colon Adenocarcinoma) | Cleaved Caspase-3, -8, -9 | Not Specified | Increased | [14] |

| A549R | p-STAT3 (Tyr705) | 12.5 & 25 µM, 24h | Decreased | [13] |

| MDA-MB-231 & 468 (TNBC) | p-AKT, p-mTOR | Not Specified | Decreased | [16] |

Signaling Pathway Diagrams

Figure 4: Brevilin A's inhibition of the PI3K/AKT/mTOR pathway.

Figure 5: Brevilin A's inhibition of the JAK/STAT3 signaling pathway.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of Brevilin A on the viability of cancer cells.

-

Protocol:

-

Treat lung cancer cells (e.g., A549) in triplicate with various concentrations of Brevilin A (e.g., 0, 5, 15, 30, 60, 100 µM) in 96-well plates for 12 hours.[17]

-

Control cells should be treated with DMSO (the solvent for Brevilin A).[17]

-

After the incubation period, perform the MTT assay as described in the Brazilin protocol section to calculate cell viability.

-

2. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify apoptosis induced by Brevilin A.

-

Protocol:

-

Treat cells (e.g., A549) with various concentrations of Brevilin A (e.g., 0, 20, 30, 40, 50 µM) for 12 hours.[17]

-

Harvest the cells by centrifugation, wash with cold PBS, and resuspend in 500 µL of binding buffer.[17]

-

Add 5 µL of Annexin V and 10 µL of PI, then incubate for 15 minutes in the dark.[17]

-

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[17]

-

3. Western Blot Analysis

-

Objective: To analyze the effect of Brevilin A on the expression and phosphorylation of proteins in the PI3K/AKT/mTOR and STAT3 pathways.

-

Protocol:

-

Pretreat cells with Brevilin A (e.g., 15 µM) for 4 hours.[11]

-

Lyse the cells and determine the protein concentration.

-

Separate equal quantities of protein by SDS-PAGE and transfer to a PVDF membrane.[11]

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and STAT3, as well as apoptosis-related proteins like cleaved PARP.

-

Follow the standard Western Blot procedure for secondary antibody incubation and detection as detailed in the Brazilin protocol section.

-

References

- 1. frontiersin.org [frontiersin.org]

- 2. Brazilin Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]

- 5. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brazilin blocks catabolic processes in human osteoarthritic chondrocytes via inhibition of NFKB1/p50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brazilin Suppresses Inflammation via the Down-regulation of IRAK4 in LPS-stimulated Raw264.7 Macrophage [pubs.sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Academic Staff [acadstaff.ugm.ac.id]

- 10. bio-rad.com [bio-rad.com]

- 11. Brevilin A, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]

- 12. novateinbio.com [novateinbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Brevilin A induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Brevilin A, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brevilin A induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Braylin insolubility in aqueous solutions

Technical Support Center: Braylin

This guide provides troubleshooting for solubility issues encountered with this compound, a poorly aqueous-soluble compound. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: this compound has very low solubility in neutral aqueous solutions. Direct dissolution in aqueous buffers is not recommended. The best practice is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

Q2: What are the recommended organic solvents for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. For applications where DMSO is not suitable, ethanol can be used, although the achievable concentration may be lower.

Q3: Is it acceptable to heat or sonicate this compound to aid dissolution?

A3: Yes, gentle warming (up to 37°C) and brief sonication can help dissolve this compound in the initial organic solvent.[1] However, avoid excessive heat, as it may degrade the compound. Always visually inspect the solution to ensure no precipitation occurs upon returning to room temperature.

Q4: I've diluted my DMSO stock into my aqueous buffer, and now I see a precipitate. Why is this happening?

A4: This is likely due to the low aqueous solubility of this compound. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and if the final concentration of this compound exceeds its solubility limit in the mixed aqueous/organic medium, it will precipitate. To resolve this, you may need to decrease the final concentration of this compound or increase the percentage of co-solvent in your final solution.

Troubleshooting Guide: Advanced Issues

Issue 1: this compound precipitates over time in my cell culture medium.

-

Cause: The compound may be coming out of solution as the organic solvent (like DMSO) evaporates, is metabolized by cells, or interacts with components of the medium (e.g., proteins in fetal bovine serum).

-

Solution 1: Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

-

Solution 2: Use Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[2]

-

Solution 3: pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer can sometimes improve the solubility of a compound.[2][3][4]

Issue 2: I am observing inconsistent results between experiments.

-

Cause: This could be due to batch-to-batch variability in the preparation of your this compound solutions. Inconsistent dissolution or precipitation can lead to variations in the actual concentration of the compound.

-

Solution 1: Standardize Solution Preparation: Follow a strict, documented protocol for preparing your this compound solutions for every experiment.

-

Solution 2: Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid using old or stored aqueous dilutions.

-

Solution 3: Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experiment.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H14O4 | PubChem[5] |

| Molecular Weight | 258.27 g/mol | PubChem[5] |

| XLogP3 | 2.8 | PubChem[5] |

| Solubility in Water | <0.1 mg/mL | General knowledge for poorly soluble compounds |

| Solubility in DMSO | ≥ 50 mg/mL | General knowledge for poorly soluble compounds |

| Solubility in Ethanol | ≥ 10 mg/mL | General knowledge for poorly soluble compounds |

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

-

Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Calculation: Determine the mass of this compound needed. For 1 mL of a 20 mM stock solution: Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 258.27 g/mol * (1000 mg / 1 g) = 5.17 mg.

-

Procedure:

-

Weigh out 5.17 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.[1]

-

If necessary, place the tube in a 37°C water bath or sonicator for 5-10 minutes until the solution is clear.[1]

-

Visually inspect the solution to ensure there are no solid particles.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of a 20 µM Working Solution in Aqueous Buffer

-

Materials: 20 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS or cell culture medium).

-

Procedure:

-

Perform a serial dilution. First, dilute the 20 mM stock solution 1:100 in the aqueous buffer to get a 200 µM intermediate solution. To do this, add 2 µL of the 20 mM stock to 198 µL of buffer.

-

Gently vortex the intermediate solution.

-

Further dilute the 200 µM intermediate solution 1:10 in the aqueous buffer to achieve the final 20 µM working concentration. Add 10 µL of the 200 µM solution to 90 µL of buffer.

-

The final DMSO concentration will be 0.1%. Ensure this concentration is compatible with your experimental system.

-

Use the working solution immediately.

-

Visualizations

Caption: Troubleshooting workflow for this compound insolubility.

Caption: Experimental workflow for this compound solution preparation.

Caption: Hypothetical signaling pathway involving this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. This compound | C15H14O4 | CID 618370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Braylin Concentration for Maximum Efficacy

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Braylin for maximum experimental efficacy. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Efficacy | This compound concentration is too low. | Perform a dose-response curve to determine the optimal concentration range. Start with a broad range of concentrations based on literature values for similar compounds and narrow it down. |

| Poor solubility of this compound. | Ensure this compound is fully dissolved in the vehicle solvent before adding to the experimental system. Consider using a different solvent or a solubilizing agent if solubility is an issue. | |

| Degraded this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions, typically protected from light and at a low temperature. | |

| High Cell Death or Cytotoxicity | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Use concentrations below this threshold for your efficacy experiments. |

| Solvent toxicity. | Ensure the final concentration of the vehicle solvent in your experimental system is not causing cytotoxicity. Run a vehicle-only control. | |

| Inconsistent Results Between Experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |

| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. | |

| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?